molecular formula C10H15ClN2O B1500583 2-(Piperidin-3-yloxy)-pyridine hydrochloride CAS No. 1185310-55-7

2-(Piperidin-3-yloxy)-pyridine hydrochloride

Cat. No. B1500583
CAS RN: 1185310-55-7
M. Wt: 214.69 g/mol
InChI Key: FTHJAQJUBQBNCO-UHFFFAOYSA-N
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Description

2-(Piperidin-3-yloxy)-pyridine hydrochloride (2-POPH) is a synthetic compound that has been studied for its potential applications in medicinal and scientific research. 2-POPH has been found to have a wide range of biochemical and physiological effects that make it an attractive compound for laboratory experiments.

Scientific Research Applications

Synthesis and Structural Studies

  • Synthesis Methods : Research has explored various synthesis methods for compounds related to 2-(Piperidin-3-yloxy)-pyridine hydrochloride. For example, Smaliy et al. (2011) proposed a novel method for the synthesis of 3-(pyrrolidin-1-yl)piperidine, emphasizing its importance in medicinal chemistry (Smaliy et al., 2011). Similarly, Li (2012) synthesized 2-Chloro-4-(piperidin-1-ylmethyl)pyridine, an intermediate of lafutidine, showcasing a method relevant to compounds containing piperidine (Li, 2012).

  • Structural Analysis : Investigations into the crystal and molecular structure of related compounds, such as hexahydro pyridine (piperidine) hydrochloride, have been conducted to understand their psychobiological significance. Dattagupta and Saha (1975) determined its structure using X-ray data (Dattagupta & Saha, 1975).

Chemical Properties and Reactions

  • Tautomerism Studies : The study of tautomeric structures in compounds involving piperidine, like 4,5-dihydropyrazol-5-one annelated with piperidine cycle by Buzykin et al. (2014), provides insights into the chemical behavior of related molecules (Buzykin et al., 2014).

  • Volumetric Properties : Kul et al. (2013) compared the volumetric properties of aqueous solutions of pyridine and piperidine derivatives, important for understanding the solubility and mixing behaviors of these compounds (Kul et al., 2013).

Applications in Medicinal Chemistry

  • Development of Antagonists : The functionalization of the pyridine and piperidine units has been explored in the development of antagonists, such as human A₃ adenosine receptor antagonists. For instance, Baraldi et al. (2012) studied water-soluble pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines, indicating the importance of these structures in medicinal chemistry (Baraldi et al., 2012).

  • Synthesis of Amino Acids Derivatives : Shilin et al. (2019) reported on the synthesis of new derivatives of ε-aminocaproic and γ-aminobutyric acid modified with a pyridin-2-yl substituent, highlighting the potential of incorporating pyridine fragments into amino acid structures for biological activity investigation (Shilin et al., 2019).

properties

IUPAC Name

2-piperidin-3-yloxypyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O.ClH/c1-2-7-12-10(5-1)13-9-4-3-6-11-8-9;/h1-2,5,7,9,11H,3-4,6,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTHJAQJUBQBNCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)OC2=CC=CC=N2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20671458
Record name 2-[(Piperidin-3-yl)oxy]pyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20671458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Piperidin-3-yloxy)-pyridine hydrochloride

CAS RN

1185310-55-7
Record name 2-[(Piperidin-3-yl)oxy]pyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20671458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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